molecular formula C16H10N2 B3064701 3-Phenylisoquinoline-4-carbonitrile CAS No. 170306-35-1

3-Phenylisoquinoline-4-carbonitrile

Cat. No.: B3064701
CAS No.: 170306-35-1
M. Wt: 230.26 g/mol
InChI Key: OQIJUTBMIJZXBC-UHFFFAOYSA-N
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Description

3-Phenylisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C16H10N2 and a molecular weight of 230.26 g/mol. It is primarily used in scientific research due to its diverse pharmaceutical properties. This compound is known for its applications in organic light-emitting diodes (OLEDs) and other advanced materials .

Preparation Methods

The synthesis of 3-Phenylisoquinoline-4-carbonitrile typically involves the cyclization of 2-alkynyl benzyl azides catalyzed by palladium. This reaction can selectively produce 4-bromoisoquinoline and 4-bromoisoquinolone under different conditions . Another approach involves the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . These methods highlight the versatility and efficiency of modern synthetic strategies for constructing the isoquinoline scaffold.

Chemical Reactions Analysis

3-Phenylisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.

    Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-Phenylisoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of new pharmaceuticals.

    Medicine: Research has explored its potential therapeutic applications, including its role in drug discovery and development.

    Industry: The compound is used in the production of OLEDs and other advanced materials due to its unique electronic properties

Mechanism of Action

The mechanism of action of 3-Phenylisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme activity and receptor binding . The exact molecular targets and pathways depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

3-Phenylisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

    1-Phenylisoquinoline-4-carbonitrile: This compound is used in the synthesis of efficient near-infrared organic light-emitting diodes.

    4-Bromoisoquinoline: Produced through selective synthesis, this compound is used in various organic reactions.

    1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities and potential therapeutic applications.

The uniqueness of this compound lies in its specific electronic properties and its versatility in various scientific and industrial applications .

Properties

IUPAC Name

3-phenylisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2/c17-10-15-14-9-5-4-8-13(14)11-18-16(15)12-6-2-1-3-7-12/h1-9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIJUTBMIJZXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565818
Record name 3-Phenylisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170306-35-1
Record name 3-Phenylisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70565818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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